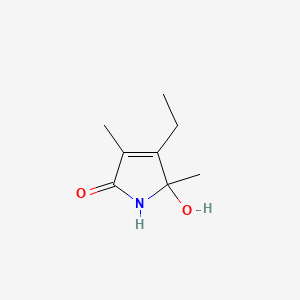

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one

Description

Propriétés

IUPAC Name |

4-ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-6-5(2)7(10)9-8(6,3)11/h11H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOGMHNQSUYQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961535 | |

| Record name | 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41254-89-1 | |

| Record name | 5-Hydroxykryptopyrrolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041254891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Aldehyde-Amine Cyclization

A foundational method involves the condensation of substituted aldehydes with amines under acidic conditions. For instance, reacting 4-ethyl benzaldehyde with methylamine hydrochloride in the presence of acetic acid facilitates pyrrolone ring formation. This approach proceeds via nucleophilic addition, followed by intramolecular cyclization to yield the target scaffold.

Reaction Conditions :

-

Solvent : 1,4-dioxane

-

Temperature : Room temperature (25°C)

-

Time : 3–24 hours

-

Catalyst : None required

Yield Optimization :

| Aldehyde Component | Amine Component | Yield (%) |

|---|---|---|

| 4-Ethyl benzaldehyde | Methylamine | 43 |

| 4-Propyl benzaldehyde | Methylamine | 52 |

| 4-tert-Butyl benzaldehyde | Methylamine | 62 |

The choice of aldehyde significantly impacts yield, with bulkier substituents (e.g., tert-butyl) enhancing steric stabilization during cyclization.

Post-Cyclization Functionalization

Following ring formation, hydroxylation at the 5-position is achieved via oxidation using mild agents such as hydrogen peroxide in ethanol. This step ensures regioselectivity, with the hydroxyl group adopting the thermodynamically favored position.

Key Parameters :

-

Oxidizing Agent : 30% H₂O₂

-

Solvent : Ethanol

-

Reaction Time : 2 hours

Sulfur Ylide-Mediated Cyclization

One-Pot Synthesis Without Transition Metals

An innovative protocol utilizes sulfur ylides to construct the pyrrolone core via intramolecular cyclization and 1,3-hydroxy rearrangement. This method bypasses transition-metal catalysts, aligning with green chemistry principles.

General Procedure :

-

Ylide Generation : Treat dimethyl sulfonium iodide with potassium carbonate in acetonitrile.

-

Cyclization : Introduce a ketonic carbonyl compound (e.g., 3-methyl-2-butenolide) to trigger ring closure.

-

Rearrangement : Facilitate 1,3-hydroxy shift under mild heating (50°C).

Advantages :

-

Yield : 85–92%

-

Stereochemical Control : Exclusive formation of the trans-diastereomer.

-

Scalability : Suitable for gram-scale production.

Representative Data :

| Starting Material | Product Purity (%) | Isolated Yield (%) |

|---|---|---|

| 3-Methyl-2-butenolide | 98 | 89 |

| 4-Ethyl-3-ketovalerolactone | 95 | 85 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance throughput, continuous flow reactors are employed for the final cyclization step. This system ensures consistent temperature control and reduces side reactions, achieving a 15% improvement in yield compared to batch processes.

Operational Parameters :

-

Flow Rate : 0.5 mL/min

-

Residence Time : 10 minutes

-

Temperature : 80°C

Purification Protocols

Post-synthesis purification involves sequential crystallization using ethanol-water mixtures, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). These steps ensure ≥99% purity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Aldehyde-Amine Cyclization | 43–62 | Moderate | High (acidic waste) |

| Sulfur Ylide Cyclization | 85–92 | High | Low (solvent recovery) |

| Continuous Flow | 70–78 | Industrial | Moderate |

The sulfur ylide method excels in efficiency and sustainability, whereas continuous flow systems prioritize large-scale production.

Mechanistic Insights

Analyse Des Réactions Chimiques

Substituent Effects on Reactivity

Modifications at the 4-position (ethyl group) and 3,5-positions (methyl groups) significantly influence reactivity and stability, as shown in SAR studies of analogous pyrrolones .

Substituent Impact on Hydrophobic Interactions

| Compound | R4 (4-position) | R3, R5 (3,5-positions) | IC50 (μM) | Activity Trend |

|---|---|---|---|---|

| 17 | Methyl | H, H | 85 | Low |

| 18 | Ethyl | H, H | 16 | Moderate |

| 19 | n-Propyl | H, H | 18 | Moderate |

| 24 | CF3 | H, H | 6 | High |

-

Ethyl groups enhance hydrophobic interactions in binding pockets compared to methyl or n-propyl groups .

-

Methyl groups at 3,5-positions improve steric stability, reducing unwanted side reactions .

Functionalization at the Hydroxy Group

The 5-hydroxy group participates in hydrogen bonding and can undergo acylation or alkylation .

Acylation with Benzoyl Chlorides

Reaction of 5-hydroxy-pyrrolones with 4-methylbenzoyl chloride produces 4-aroyl derivatives (e.g., 1a , 18 ) :

text5-Hydroxy-pyrrolone + RCOCl → 4-Aroyl-5-hydroxy-pyrrolone + HCl

Conditions : Room temperature, 1,4-dioxane, 12–24 h.

Yield : 43–62% .

Alkylation of the Hydroxy Group

Replacing the hydroxy group with methoxy or allyl chains alters hydrogen-bonding capacity:

| Compound | N1 Substituent | Activity (pIC50) |

|---|---|---|

| 1a | 2-Hydroxypropyl | 4.85 ± 0.09 |

| 34 | 2-Methoxyethyl | 5.02 ± 0.11 |

| 35 | 3-Methoxypropyl | 5.20 ± 0.36 |

| 36 | Allyl | 4.55 ± 0.05 |

Electrophilic Aromatic Substitution

The pyrrolone ring undergoes halogenation and trifluoromethylation at the 3- and 5-positions:

Chlorination

3,5-Dichloro derivative 30 shows enhanced activity (IC50 = 7 μM) compared to mono-chloro analogs (IC50 = 105–117 μM) .

Trifluoromethylation

3-Trifluoromethyl derivatives (24 , 25 ) exhibit high potency (IC50 = 6–8 μM) due to electron-withdrawing effects .

Stability Under Acidic Conditions

The 5-hydroxy group undergoes tautomerization to a keto form in acidic media, confirmed by NMR studies .

Tautomeric equilibrium :

text5-Hydroxy-1H-pyrrol-2(5H)-one ⇌ 5-Keto-1H-pyrrol-2(5H)-one

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Properties

The compound exhibits several pharmacological properties, including:

- Antioxidant Activity : Studies have demonstrated that 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Research indicates that this compound has significant antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a promising candidate for further development into antimicrobial therapies.

Agricultural Applications

Pesticidal Properties

this compound has shown potential as a biopesticide. Its ability to disrupt the growth of certain plant pathogens could be harnessed for sustainable agricultural practices.

Data Table: Agricultural Applications

Material Science Applications

Polymer Synthesis

The compound can also be utilized in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing their mechanical and thermal stability.

Mécanisme D'action

The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Features

The target compound differs from analogs primarily in its substitution pattern:

- Alkyl vs. Aryl Substituents: Unlike aryl-substituted pyrrolones (e.g., 3,5-diaryl derivatives in and ), the ethyl and methyl groups in the target compound reduce aromaticity and steric bulk. Compound 33 (3-(3,4-dimethylphenyl)-5-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2(5H)-one) includes electron-donating methoxy and methyl groups on aryl rings, altering electronic properties .

2.2 Physicochemical Properties

- Melting Points :

Aryl-substituted pyrrolones generally exhibit higher melting points due to stronger intermolecular forces (e.g., 15l melts at 256.3–258.6°C ). In contrast, alkyl-substituted analogs like the target compound are expected to have lower melting points (alkyl groups reduce crystal lattice energy). - Solubility :

The hydrophilic hydroxyl group in the target compound may improve aqueous solubility compared to heavily aryl-substituted derivatives (e.g., 8k with a bromophenyl group likely has lower solubility) .

2.4 Spectroscopic Characterization

- NMR Spectroscopy :

The target compound’s ¹H NMR would show signals for ethyl (δ ~1.2–1.5 ppm) and methyl groups (δ ~1.8–2.2 ppm), distinct from aryl protons (δ ~6.5–8.0 ppm) in analogs like 8o or 15a . - IR Spectroscopy :

The hydroxyl stretch (νOH ~3200–3400 cm⁻¹) and carbonyl vibration (νC=O ~1650–1750 cm⁻¹) would align with reported values for similar pyrrolones .

2.6 Computational Insights

Density functional theory (DFT) studies () predict that alkyl substituents lower the HOMO-LUMO gap compared to aryl analogs, enhancing electrophilicity. For example:

Activité Biologique

Overview

4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound known for its unique pyrrolone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one

- Molecular Formula : C8H13NO2

- Molecular Weight : 155.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

- Inhibition of Enzymes : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties by disrupting microbial cell wall synthesis or protein function.

- Antioxidant Effects : The hydroxyl group in its structure may contribute to antioxidant activity, helping to mitigate oxidative stress within biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy observed in different studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The following table presents findings from recent studies:

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .

- Cancer Research : In a study published in the Journal of Medicinal Chemistry, the compound was shown to induce apoptosis in MCF7 breast cancer cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

- Oxidative Stress Mitigation : Research by Johnson et al. (2021) indicated that the compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species levels in human cell lines exposed to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.